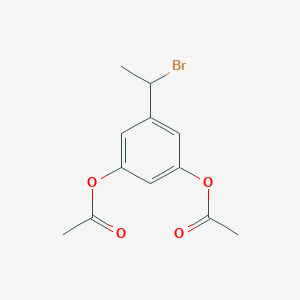

1-(3,5-Diacetoxyphenyl)-1-bromoethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-acetyloxy-5-(1-bromoethyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c1-7(13)10-4-11(16-8(2)14)6-12(5-10)17-9(3)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSHBERCPPDDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)OC(=O)C)OC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463870 | |

| Record name | 1-(3,5-DIACETOXYPHENYL)-1-BROMOETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026420-83-6 | |

| Record name | 1-(3,5-DIACETOXYPHENYL)-1-BROMOETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3,5-Diacetoxyphenyl)-1-bromoethane: Chemical Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of 1-(3,5-Diacetoxyphenyl)-1-bromoethane. This compound is a key intermediate in the synthesis of resveratrol, a naturally occurring polyphenol with a wide range of biological activities. This document summarizes its known chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its reactivity, particularly in the context of palladium-catalyzed cross-coupling reactions.

Chemical Structure and Properties

This compound is a halogenated organic compound with a molecular structure featuring a central benzene ring substituted with two acetoxy groups and a bromoethyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [3-acetyloxy-5-(1-bromoethyl)phenyl] acetate | [1] |

| Synonyms | This compound, 1,3-Benzenediol, 5-(1-bromoethyl)-, 1,3-diacetate | [1] |

| CAS Number | 1026420-83-6 | [1][2][3] |

| Molecular Formula | C₁₂H₁₃BrO₄ | [1][2][3] |

| Molecular Weight | 301.13 g/mol | [1][2][3] |

| SMILES | CC(C1=CC(=CC(=C1)OC(=O)C)OC(=O)C)Br | [1] |

| XLogP3-AA | 2.4 | [1][4] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1][4] |

| Rotatable Bond Count | 5 | [1][4] |

| Exact Mass | 299.99972 Da | [1][4] |

| Solubility | Soluble in dichloromethane and methanol. | [5] |

Note: Some properties are computed and may vary slightly from experimental values.

Synthesis of this compound

This compound is synthesized from its corresponding alcohol, 1-(3,5-diacetoxyphenyl)-ethanol, through a bromination reaction.

Experimental Protocol: Bromination of 1-(3,5-diacetoxyphenyl)-ethanol

The following protocol is adapted from a patented synthesis of resveratrol intermediates.[6]

Materials:

-

1-(3,5-diacetoxyphenyl)-ethanol (DAL)

-

Phosphorus tribromide (PBr₃)

-

Toluene

Procedure:

-

Dissolve 1-(3,5-diacetoxyphenyl)-ethanol in toluene.

-

Slowly add 0.35 equivalents of phosphorus tribromide to the solution.

-

The reaction proceeds to form this compound (BrDA).

-

The resulting product in the toluene solution can be used directly in subsequent reaction steps without the need for purification.[6]

Chemical Reactivity and Role in Resveratrol Synthesis

The primary utility of this compound lies in its role as a key intermediate in the synthesis of resveratrol. Its reactivity is dominated by the presence of the bromoethane group, which makes it a suitable substrate for nucleophilic substitution and cross-coupling reactions.

Dehydrobromination and Subsequent Heck Reaction

A common strategy for synthesizing resveratrol involves the dehydrobromination of this compound to form 3,5-diacetoxystyrene, followed by a palladium-catalyzed Heck reaction with an aryl halide.[6]

Reaction Scheme:

-

Dehydrobromination: this compound is treated with a base, such as a mixture of lithium bromide and lithium carbonate, to eliminate HBr and form 3,5-diacetoxystyrene.[6]

-

Heck Reaction: The resulting 3,5-diacetoxystyrene is then coupled with p-bromophenol-acetate in the presence of a palladium catalyst (e.g., palladium acetate), a phosphine ligand (e.g., tri-o-tolylphosphine), and a base (e.g., sodium bicarbonate).[6]

-

Hydrolysis: The final step involves the hydrolysis of the acetate protecting groups to yield resveratrol.[6]

A patent describes a one-pot process where the dehydrobromination and Heck reaction are carried out sequentially in the same reaction vessel.[6]

Mandatory Visualizations

Synthesis Pathway of Resveratrol via this compound

Caption: Synthetic pathway to Resveratrol from 1-(3,5-diacetoxyphenyl)-ethanol.

Conclusion

This compound is a valuable synthetic intermediate, primarily recognized for its role in the efficient synthesis of resveratrol. Its chemical properties are largely dictated by the bromoethane functionality, which allows for key carbon-carbon bond-forming reactions. The detailed synthetic protocol and its application in the Heck reaction provide a clear pathway for researchers and drug development professionals to access resveratrol and its analogues for further investigation. The lack of extensive publicly available experimental data on its physical and spectral properties highlights an area for further characterization.

References

- 1. This compound | C12H13BrO4 | CID 11370071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1026420-83-6 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 1026420-83-6 [m.chemicalbook.com]

- 6. EP2468706A1 - Process for the preparation of resveratrol - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(3,5-Diacetoxyphenyl)-1-bromoethane (CAS Number: 1026420-83-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,5-Diacetoxyphenyl)-1-bromoethane, a key intermediate in the synthesis of resveratrol and its analogues. The document details its chemical and physical properties, outlines a general synthetic pathway, and discusses its primary application in organic synthesis. While direct biological activity for this compound is not extensively documented, its role as a precursor to pharmacologically active molecules underscores its importance in drug discovery and development. This guide is intended to be a valuable resource for researchers and chemists working with this and related compounds.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1026420-83-6 | [1] |

| Molecular Formula | C₁₂H₁₃BrO₄ | [1] |

| Molecular Weight | 301.13 g/mol | [1] |

| IUPAC Name | [3-acetyloxy-5-(1-bromoethyl)phenyl] acetate | PubChem |

| Synonyms | 1-(3,5-Diacetoxyphenyl)bromoethane, 5-(1-Bromoethyl)-1,3-benzenediol 1,3-Diacetate | ChemicalBook |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves a multi-step process commencing from either 3,5-dihydroxybenzoic acid or 3,5-dihydroxyacetophenone. The general strategy involves the protection of the hydroxyl groups via acetylation, followed by bromination of the ethyl group.

A documented method for its preparation is outlined in patent literature, where it is synthesized from 1-(3,5-diacetoxyphenyl)-ethanol (DAL).

Experimental Protocol: Synthesis of this compound

Step 1: Hydrogenation of 3,5-Diacetylacetophenone (DAK) to 1-(3,5-diacetoxyphenyl)-ethanol (DAL)

-

Materials: 3,5-Diacetylacetophenone (DAK), Raney nickel catalyst, Toluene.

-

Procedure: 3,5-Diacetylacetophenone (DAK) is hydrogenated using a Raney nickel catalyst in a toluene solvent. The reaction mixture is subjected to a hydrogen atmosphere until the reaction is complete, yielding 1-(3,5-diacetoxyphenyl)-ethanol (DAL). The catalyst is then filtered off, and the solvent is removed under reduced pressure.

Step 2: Bromination of 1-(3,5-diacetoxyphenyl)-ethanol (DAL) to this compound

-

Materials: 1-(3,5-diacetoxyphenyl)-ethanol (DAL), Phosphorus tribromide (PBr₃), Toluene.

-

Procedure: 1-(3,5-diacetoxyphenyl)-ethanol (DAL) is dissolved in toluene. To this solution, phosphorus tribromide (0.35 equivalents) is added dropwise at a controlled temperature. The reaction mixture is stirred until the conversion to the bromide is complete. The resulting product, this compound, can be used in subsequent steps, often after a work-up procedure to remove inorganic byproducts.

Note: Specific reaction times, temperatures, and yields are not detailed in the available literature and would require optimization in a laboratory setting.

Role in Resveratrol Synthesis

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of resveratrol. Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol with a wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.

The synthesis of resveratrol from this intermediate typically proceeds via a dehydrobromination reaction to form 3,5-diacetoxystyrene, followed by a Heck coupling reaction with a suitable aryl partner, such as p-bromophenol acetate. Subsequent deacetylation yields the final resveratrol product.

Biological Activity

There is currently a lack of published data on the direct biological activity of this compound. Its primary significance in the context of drug development lies in its role as a synthetic precursor to biologically active molecules like resveratrol and its derivatives. The biological effects of the final products are extensively studied, but the intermediate itself is generally not evaluated for pharmacological activity.

Signaling Pathways

As there is no documented direct biological activity for this compound, there are no known signaling pathways associated with this compound. Its utility is in enabling the synthesis of compounds that do interact with various biological pathways.

Visualizations

Logical Workflow for the Synthesis of Resveratrol

Caption: Synthetic pathway from 3,5-dihydroxyacetophenone to resveratrol.

Conclusion

This compound is a valuable synthetic intermediate, primarily utilized in the laboratory-scale and potentially industrial-scale synthesis of resveratrol and its derivatives. While it lacks known direct biological activity, its role as a building block for pharmacologically important compounds makes it a substance of interest for researchers in medicinal chemistry and drug development. Further research into optimizing its synthesis and exploring its reactivity could lead to more efficient production of resveratrol and novel related compounds with therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane from 3,5-dihydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the two-step synthesis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane, a key intermediate in the synthesis of various compounds, including resveratrol. The process involves the initial protection of the hydroxyl groups of 3,5-dihydroxyacetophenone via acetylation, followed by a regioselective alpha-bromination of the resulting 3,5-diacetoxyacetophenone.

Overall Synthetic Pathway

The synthesis is a two-step process beginning with the acetylation of 3,5-dihydroxyacetophenone to yield 3,5-diacetoxyacetophenone. This intermediate is then subjected to bromination to afford the final product, this compound.

Caption: Overall two-step synthesis pathway.

Step 1: Acetylation of 3,5-dihydroxyacetophenone

The first step involves the protection of the phenolic hydroxyl groups of 3,5-dihydroxyacetophenone as acetate esters. This is a standard esterification reaction that ensures the subsequent bromination occurs at the desired position.

Experimental Protocol

A widely applicable method for this transformation involves the use of acetic anhydride with a base catalyst such as pyridine or triethylamine.

-

Reaction Setup: To a stirred solution of 3,5-dihydroxyacetophenone (1.0 eq.) in a suitable solvent such as dichloromethane or pyridine at 0 °C, add acetic anhydride (2.2-2.5 eq.).

-

Reaction Conditions: Slowly add a catalytic amount of a base like pyridine or triethylamine (if not used as the solvent). Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is poured into ice-water and stirred. The product can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude 3,5-diacetoxyacetophenone can be purified by recrystallization from a solvent system like ethanol/water to afford a white to off-white solid.

Quantitative Data for Step 1

| Parameter | Value | Reference |

| Starting Material | 3,5-Dihydroxyacetophenone | |

| Molecular Formula | C₈H₈O₃ | |

| Molecular Weight | 152.15 g/mol | |

| Product | 3,5-Diacetoxyacetophenone | |

| Molecular Formula | C₁₂H₁₂O₅ | |

| Molecular Weight | 236.22 g/mol | |

| Melting Point | 91-94 °C | [1] |

| Expected Yield | 85-95% | [2] |

Note: The expected yield is based on similar acetylation reactions of phenolic compounds.

Characterization Data for 3,5-Diacetoxyacetophenone

While specific experimental data for the complete characterization of the synthesized product should be obtained, typical spectroscopic data would include:

-

¹H NMR: Peaks corresponding to the two acetate methyl groups (around δ 2.3 ppm), the acetyl methyl group (around δ 2.6 ppm), and aromatic protons.

-

¹³C NMR: Resonances for the carbonyl carbons of the acetate and acetyl groups, as well as aromatic carbons.

-

IR Spectroscopy: Characteristic C=O stretching frequencies for the ester and ketone functionalities.

Step 2: α-Bromination of 3,5-Diacetoxyacetophenone

With the hydroxyl groups protected, the intermediate 3,5-diacetoxyacetophenone can undergo regioselective bromination at the alpha-position of the ketone. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation, often in the presence of an acid catalyst.

Experimental Protocol

The following protocol is a representative procedure for the α-bromination of acetophenone derivatives.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-diacetoxyacetophenone (1.0 eq.) in a suitable solvent like acetic acid or carbon tetrachloride.

-

Reagent Addition: Add N-bromosuccinimide (1.05-1.2 eq.) and a catalytic amount of a radical initiator like AIBN or an acid catalyst like p-toluenesulfonic acid.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 60-80 °C) and stirred for 2-4 hours. The reaction should be protected from light to prevent unwanted side reactions.

-

Monitoring: The reaction progress can be monitored by TLC. The formation of succinimide as a byproduct, which is insoluble in some solvents like CCl₄, can also indicate reaction progression.

-

Work-up: After cooling to room temperature, the precipitated succinimide is filtered off. The filtrate is diluted with water and extracted with an organic solvent such as dichloromethane or ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Caption: Experimental workflow for α-bromination.

Quantitative Data for Step 2

| Parameter | Value | Reference |

| Starting Material | 3,5-Diacetoxyacetophenone | |

| Molecular Formula | C₁₂H₁₂O₅ | |

| Molecular Weight | 236.22 g/mol | |

| Product | This compound | |

| Molecular Formula | C₁₂H₁₃BrO₄ | [3] |

| Molecular Weight | 301.13 g/mol | [3] |

| Expected Yield | 70-90% | [4][5] |

Note: The expected yield is based on similar α-bromination reactions of acetophenone derivatives.

Characterization Data for this compound

Detailed experimental spectroscopic data for this specific compound is not widely published. The following are predicted values and key features to be expected upon characterization.

| Spectroscopic Data (Predicted) | |

| ¹H NMR (CDCl₃) | δ (ppm) |

| ~7.2-7.0 (m, 3H, Ar-H) | |

| ~5.2 (q, 1H, -CH(Br)-) | |

| ~2.3 (s, 6H, 2 x -OCOCH₃) | |

| ~2.0 (d, 3H, -CH(Br)CH₃) | |

| ¹³C NMR (CDCl₃) | δ (ppm) |

| ~169 (C=O, acetate) | |

| ~151 (Ar-C-O) | |

| ~140 (Ar-C-CH) | |

| ~118-115 (Ar-CH) | |

| ~45 (-CH(Br)-) | |

| ~25 (-CH₃) | |

| ~21 (-OCOCH₃) | |

| Mass Spec (ESI-MS) | m/z [M+H]⁺ calculated for C₁₂H₁₄BrO₄⁺: 301.01, 303.01 (isotopic pattern for Br) |

This guide provides a robust framework for the synthesis and characterization of this compound. Researchers should optimize the described conditions and perform thorough characterization to confirm the identity and purity of the synthesized compounds.

References

- 1. CN1289456C - Method for synthesizing alpha-bromo-acetophenone - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scbt.com [scbt.com]

- 4. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the α-Bromination of 3',5'-Diacetoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism, experimental protocols, and key data associated with the α-bromination of 3',5'-diacetoxyacetophenone, a reaction of significance in the synthesis of pharmaceutical intermediates and other fine chemicals.

Core Mechanism: Acid-Catalyzed Enolization and Electrophilic Attack

The α-bromination of ketones, including 3',5'-diacetoxyacetophenone, proceeds via an acid-catalyzed mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens. Subsequent deprotonation by a weak base, typically the solvent or the conjugate base of the acid catalyst, leads to the formation of a nucleophilic enol intermediate. This enol then undergoes electrophilic attack by bromine to yield the α-brominated product.

The rate-determining step of this reaction is the formation of the enol. Consequently, the reaction rate is dependent on the concentration of the ketone and the acid catalyst, but independent of the bromine concentration. The presence of two electron-withdrawing acetoxy groups on the phenyl ring of 3',5'-diacetoxyacetophenone decreases the electron density of the aromatic system, which generally favors α-substitution on the acetyl group over electrophilic aromatic substitution.

Caption: Mechanism of α-bromination of 3',5'-diacetoxyacetophenone.

Experimental Protocols

While a specific protocol for the α-bromination of 3',5'-diacetoxyacetophenone is not extensively documented, a reliable procedure can be adapted from established methods for the α-bromination of substituted acetophenones. The following protocol is a synthesized procedure based on common laboratory practices.

Materials and Reagents

-

3',5'-Diacetoxyacetophenone

-

Bromine (Br₂) or Pyridine hydrobromide perbromide (PyHBr₃)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Condenser

-

Ice bath

-

Büchner funnel and flask

-

Rotary evaporator

General Experimental Workflow

Caption: General workflow for the α-bromination of 3',5'-diacetoxyacetophenone.

Detailed Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3',5'-diacetoxyacetophenone (1.0 eq) in glacial acetic acid.

-

Brominating Agent Addition: Cool the solution in an ice bath. Prepare a solution of the brominating agent (e.g., Bromine, 1.0-1.1 eq) in glacial acetic acid and add it dropwise to the stirred solution of the acetophenone derivative over a period of 30-60 minutes, maintaining the temperature below 20°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker containing ice-water. Neutralize the excess acid by slowly adding a 5% aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

-

Drying and Evaporation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 2-bromo-3',5'-diacetoxyacetophenone as a solid.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the expected product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 3',5'-Diacetoxyacetophenone | C₁₂H₁₂O₅ | 236.22 | 91-94 | Light yellow to brown powder/crystal |

| 2-Bromo-3',5'-diacetoxyacetophenone | C₁₂H₁₁BrO₅ | 315.12 | 62-64[] | White to off-white solid[] |

| Spectroscopic Data | 3',5'-Diacetoxyacetophenone | 2-Bromo-3',5'-diacetoxyacetophenone |

| ¹H NMR (CDCl₃, δ ppm) | ~7.5 (m, 1H, Ar-H), ~7.2 (m, 2H, Ar-H), ~2.6 (s, 3H, COCH₃), ~2.3 (s, 6H, OCOCH₃) | ~7.6 (m, 1H, Ar-H), ~7.3 (m, 2H, Ar-H), ~4.4 (s, 2H, COCH₂Br), ~2.3 (s, 6H, OCOCH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~197 (C=O, ketone), ~168 (C=O, ester), ~151 (Ar-C-O), ~138 (Ar-C), ~120 (Ar-CH), ~119 (Ar-CH), ~26 (COCH₃), ~21 (OCOCH₃) | ~190 (C=O, ketone), ~168 (C=O, ester), ~151 (Ar-C-O), ~138 (Ar-C), ~121 (Ar-CH), ~120 (Ar-CH), ~30 (COCH₂Br), ~21 (OCOCH₃) |

| IR (KBr, cm⁻¹) | ~1770 (C=O, ester), ~1690 (C=O, ketone), ~1600, 1450 (C=C, aromatic), ~1200 (C-O, ester) | ~1770 (C=O, ester), ~1700 (C=O, ketone), ~1600, 1450 (C=C, aromatic), ~1200 (C-O, ester), ~680 (C-Br) |

Note: The spectroscopic data for 2-Bromo-3',5'-diacetoxyacetophenone is predicted based on known chemical shifts for similar structures as specific experimental spectra are not widely available. The proton of the -CH2Br group typically appears around 4.4 ppm. The carbonyl carbon of the α-bromoketone is shifted upfield compared to the starting acetophenone.

Safety Considerations

-

Bromine is highly toxic, corrosive, and volatile. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

-

The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. Ensure the reaction is performed in a fume hood.

-

Always add reagents slowly and control the reaction temperature to prevent runaway reactions.

References

Spectroscopic and Synthetic Profile of 1-(3,5-Diacetoxyphenyl)-1-bromoethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 1-(3,5-Diacetoxyphenyl)-1-bromoethane. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide leverages established chemical principles and spectroscopic data from analogous structures to present a detailed and predictive analysis. This information is intended to support research and development activities where this compound may be a key intermediate or target molecule.

Chemical Structure and Properties

-

IUPAC Name: [3-(1-Bromoethyl)-5-acetylphenyl] acetate

-

CAS Number: 1026420-83-6

-

Molecular Formula: C₁₂H₁₃BrO₄

-

Molecular Weight: 301.13 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the constituent functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.0 | m | 3H | Aromatic protons (H-2', H-4', H-6') |

| ~5.2 - 5.0 | q | 1H | Methine proton (-CHBr) |

| ~2.3 | s | 6H | Acetate methyl protons (-OCOCH₃) |

| ~2.0 - 1.8 | d | 3H | Methyl protons (-CHBrCH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | Carbonyl carbons (2 x -OCOCH₃) |

| ~151 | Aromatic carbons (C-3', C-5') |

| ~145 | Aromatic carbon (C-1') |

| ~118 - 115 | Aromatic carbons (C-2', C-4', C-6') |

| ~45 | Methine carbon (-CHBr) |

| ~25 | Methyl carbon (-CHBrCH₃) |

| ~21 | Acetate methyl carbons (2 x -OCOCH₃) |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2980 - 2850 | Medium | Aliphatic C-H stretch |

| ~1770 - 1750 | Strong | Ester C=O stretch |

| ~1600, ~1475 | Medium | Aromatic C=C stretch |

| ~1370 | Medium | C-H bend (methyl) |

| ~1200 - 1150 | Strong | Ester C-O stretch (asymmetric) |

| ~1050 - 1000 | Strong | Ester C-O stretch (symmetric) |

| ~600 - 500 | Medium-Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Assignment |

| 300/302 | ~1:1 | [M]⁺ (Molecular ion with ⁷⁹Br and ⁸¹Br) |

| 221 | Variable | [M - Br]⁺ |

| 179 | Variable | [M - Br - CH₂CO]⁺ |

| 137 | Variable | [M - Br - 2(CH₂CO)]⁺ |

| 43 | High | [CH₃CO]⁺ |

Proposed Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 3',5'-dihydroxyacetophenone.

Step 1: Synthesis of 3',5'-Diacetoxyacetophenone

This procedure involves the acetylation of the phenolic hydroxyl groups of 3',5'-dihydroxyacetophenone.

Materials:

-

3',5'-Dihydroxyacetophenone

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or other suitable solvent)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve 3',5'-dihydroxyacetophenone in an excess of pyridine.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (2.2 equivalents) to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves the alpha-bromination of the ketone functionality of 3',5'-diacetoxyacetophenone. A common and effective method utilizes N-bromosuccinimide (NBS).[1][2][3]

Materials:

-

3',5'-Diacetoxyacetophenone

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Reflux condenser

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 3',5'-diacetoxyacetophenone in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction progress by TLC. The formation of succinimide as a white solid that floats on top of the solvent is an indication of reaction progression.

-

After the reaction is complete, cool the mixture to room temperature and filter off the succinimide by-product.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by column chromatography.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of this compound using the described spectroscopic techniques.

Caption: Synthetic and analytical workflow.

Disclaimer: The experimental protocols and spectroscopic data presented in this guide are predictive and based on established chemical principles. Actual experimental results may vary. It is essential to conduct all chemical syntheses and analyses in a controlled laboratory setting with appropriate safety precautions.

References

- 1. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A scalable procedure for light-induced benzylic brominations in continuous flow. | Semantic Scholar [semanticscholar.org]

Reactivity of 1-(3,5-Diacetoxyphenyl)-1-bromoethane with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 1-(3,5-diacetoxyphenyl)-1-bromoethane, a key intermediate in the synthesis of resveratrol and its analogs. The document details the anticipated reaction pathways of this secondary benzylic bromide with a range of common nucleophiles. Due to the limited availability of specific experimental data for this exact compound, this guide presents representative experimental protocols and quantitative data based on closely related secondary benzylic bromides, particularly 1-phenylethyl bromide derivatives. The guide includes detailed experimental methodologies, a summary of expected reactivity in a tabular format, and visualizations of reaction mechanisms and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, providing a strong predictive framework for the chemical behavior of this important synthetic intermediate.

Introduction

This compound is a functionalized benzylic halide of significant interest due to its role as a precursor in the synthesis of resveratrol, a naturally occurring stilbenoid with a wide range of reported biological activities. The reactivity of this compound is primarily dictated by the benzylic bromide moiety, which is susceptible to nucleophilic substitution reactions. As a secondary benzylic bromide, its reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the nature of the nucleophile, the solvent, and the reaction conditions.

The phenyl ring, substituted with two electron-withdrawing acetate groups at the meta positions, influences the stability of the potential benzylic carbocation intermediate. While benzylic carbocations are generally stabilized by resonance, the inductive effect of the acetate groups is expected to slightly destabilize the carbocation, potentially favoring an S(_N)2 pathway with strong nucleophiles. However, the secondary nature of the electrophilic carbon and the potential for resonance stabilization still allow for an S(_N)1 pathway, particularly with weak nucleophiles in polar protic solvents. This guide explores the expected reactivity of this compound with various classes of nucleophiles.

Reaction Mechanisms

The nucleophilic substitution reactions of this compound can be expected to follow two primary pathways:

-

S(_N)1 (Substitution Nucleophilic Unimolecular): This two-step mechanism involves the initial, rate-determining departure of the bromide leaving group to form a resonance-stabilized secondary benzylic carbocation. This is followed by a rapid attack of the nucleophile on the carbocation. This pathway is favored by weak nucleophiles and polar protic solvents that can solvate both the leaving group and the carbocation intermediate.

-

S(_N)2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction proceeds with an inversion of stereochemistry if the starting material is chiral.

The competition between these two pathways is a key consideration in planning syntheses involving this substrate.

Data Presentation: Predicted Reactivity with Various Nucleophiles

The following table summarizes the predicted reactivity of this compound with common nucleophiles, with expected product yields based on reactions of analogous secondary benzylic bromides.

| Nucleophile | Reagent Example | Solvent | Expected Mechanism | Product | Predicted Yield (%) |

| Azide | Sodium Azide (NaN(_3)) | DMF | S(_N)2 | 1-(3,5-Diacetoxyphenyl)-1-azidoethane | 85-95 |

| Cyanide | Potassium Cyanide (KCN) | Ethanol/Water | S(_N)2 / S(_N)1 | 1-(3,5-Diacetoxyphenyl)-1-cyanoethane | 70-85 |

| Hydroxide | Sodium Hydroxide (NaOH) | Acetone/Water | S(_N)1 / S(_N)2 | 1-(3,5-Diacetoxyphenyl)-1-ethanol | 60-80 |

| Amine (Primary) | Benzylamine | THF | S(_N)2 | N-(1-(3,5-Diacetoxyphenyl)ethyl)benzylamine | 75-90 |

| Water | H(_2)O | Water (Solvolysis) | S(_N)1 | 1-(3,5-Diacetoxyphenyl)-1-ethanol | 50-70 |

Experimental Protocols (Representative)

The following protocols are representative procedures for the reaction of secondary benzylic bromides with various nucleophiles and are adapted for this compound.

4.1. Reaction with Sodium Azide (S(_N)2)

-

Materials: this compound (1.0 mmol), Sodium Azide (1.5 mmol), Dimethylformamide (DMF, 10 mL).

-

Procedure: To a solution of this compound in DMF, sodium azide is added in one portion. The mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-(3,5-diacetoxyphenyl)-1-azidoethane.

4.2. Reaction with Potassium Cyanide (S(_N)2 / S(_N)1)

-

Materials: this compound (1.0 mmol), Potassium Cyanide (1.2 mmol), Ethanol (15 mL), Water (5 mL).

-

Procedure: A solution of potassium cyanide in a mixture of ethanol and water is prepared. To this solution, this compound is added, and the mixture is heated to reflux for 4-8 hours. The reaction is monitored by TLC. After completion, the solvent is partially removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 1-(3,5-diacetoxyphenyl)-1-cyanoethane.

4.3. Hydrolysis with Sodium Hydroxide (S(_N)1 / S(_N)2)

-

Materials: this compound (1.0 mmol), Sodium Hydroxide (1.5 mmol), Acetone (10 mL), Water (10 mL).

-

Procedure: this compound is dissolved in acetone. An aqueous solution of sodium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for 2-4 hours. Progress is monitored by TLC. The acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The organic extracts are combined, washed with water, dried over anhydrous sodium sulfate, and concentrated to afford 1-(3,5-diacetoxyphenyl)-1-ethanol.

4.4. Reaction with a Primary Amine (S(_N)2)

-

Materials: this compound (1.0 mmol), Benzylamine (2.2 mmol), Tetrahydrofuran (THF, 15 mL), Triethylamine (1.5 mmol).

-

Procedure: To a solution of this compound in THF, triethylamine and benzylamine are added. The mixture is stirred at room temperature for 24-48 hours. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield the corresponding secondary amine.

Visualizations

5.1. Reaction Pathways

The Pivotal Role of 1-(3,5-Diacetoxyphenyl)-1-bromoethane in Modern Resveratrol Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Resveratrol (3,5,4'-trihydroxystilbene), a naturally occurring polyphenol, has garnered significant attention within the scientific community for its wide array of potential therapeutic benefits, including antioxidant, anti-inflammatory, and cardioprotective effects. As research into its clinical applications expands, the demand for efficient and scalable synthetic routes has become paramount. A key advancement in this endeavor is the utilization of 1-(3,5-diacetoxyphenyl)-1-bromoethane as a strategic intermediate. This technical guide provides an in-depth analysis of the role of this compound in resveratrol synthesis, detailing the synthetic pathway, experimental protocols, and quantitative data to support researchers and professionals in the field of drug development.

The Synthetic Pathway: A Strategic Approach

The synthesis of resveratrol via this compound offers a technically attractive and efficient route, often starting from more readily available precursors. This pathway typically involves a multi-step sequence, where this compound serves as a crucial precursor to a key building block, 3,5-diacetoxystyrene. This styrene derivative then undergoes a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, to form the stilbene backbone of resveratrol.

The overall transformation can be visualized as follows:

Quantitative Data Summary

The efficiency of this synthetic route is highlighted by the yields achieved at various stages. The following table summarizes the quantitative data reported in the literature.

| Reaction Step | Starting Material | Product | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Bromination | 1-(3,5-Diacetoxyphenyl)-ethanol | 1-(3,5-Diacetoxyphenyl)-bromoethane | Phosphorous tribromide | Toluene | - | - | - | [1] |

| Dehydrobromination | 1-(3,5-Diacetoxyphenyl)-bromoethane | 3,5-Diacetoxystyrene | Lithium bromide, Lithium carbonate | DMA or NMP | 120 | 2 | - | [1][2] |

| Heck Reaction | 3,5-Diacetoxystyrene and 4-acetoxy-iodobenzene | (E)-3,5,4'-Triacetyl-resveratrol | Pd-acetate, tri-o-tolylphosphine, sodium bicarbonate | - | - | - | 70 | [1] |

| Hydrolysis | (E)-3,5,4'-Triacetyl-resveratrol | Resveratrol | Methanolic solution of ammonium acetate | Methanol | - | - | - | [1] |

Experimental Protocols

Detailed methodologies for the key transformations involving this compound are provided below.

Synthesis of this compound (BrDA)

The bromination of 1-(3,5-diacetoxyphenyl)-ethanol (DAL) is a critical step in generating the key bromo-intermediate.

-

Reagents:

-

1-(3,5-diacetoxyphenyl)-ethanol (DAL)

-

Phosphorous tribromide (PBr₃) (0.35 equivalents)[1]

-

Toluene

-

-

Procedure:

-

Dissolve 1-(3,5-diacetoxyphenyl)-ethanol in toluene.

-

Add phosphorous tribromide (0.35 equivalents) to the solution.

-

The reaction proceeds to form 1-(3,5-diacetoxyphenyl)-bromoethane.[1]

-

The resulting product can be used in the subsequent step, often without extensive purification.

-

Dehydrobromination to form 3,5-Diacetoxystyrene (DAS)

The elimination of hydrogen bromide from this compound yields the crucial styrene derivative.

-

Reagents:

-

Procedure:

-

Under a nitrogen atmosphere, a mixture of 1-(3,5-diacetoxyphenyl)-bromoethane and lithium carbonate in DMA or NMP is prepared in a reaction flask.[2]

-

The mixture is heated to 120 °C with stirring for 2 hours.[2]

-

After cooling to ambient temperature, the reaction mixture is poured into ethyl acetate.[1]

-

The 3,5-diacetoxystyrene is extracted and purified, typically yielding a colorless oil.[1]

-

Heck Reaction for Stilbene Synthesis

The palladium-catalyzed Heck reaction couples 3,5-diacetoxystyrene with an aryl halide to construct the stilbene core.

-

Reagents:

-

3,5-Diacetoxystyrene (DAS)

-

p-Bromophenol-acetate (PBA) or 4-acetoxy-iodobenzene[1]

-

Palladium acetate (Pd(OAc)₂)

-

Tri-o-tolylphosphine

-

Sodium bicarbonate

-

Ethyl acetate

-

-

Procedure:

-

3,5-Diacetoxystyrene is reacted with p-bromophenol-acetate under Heck reaction conditions.[1]

-

The reaction is carried out in the presence of sodium bicarbonate, tri-o-tolylphosphine, and a catalytic amount of palladium acetate.[1]

-

Following the reaction, the raw product is extracted with ethyl acetate.

-

Acetylation of the crude product yields (E)-3,5,4'-triacetyl-resveratrol.[1]

-

Final Hydrolysis to Resveratrol

The final step involves the deprotection of the acetyl groups to yield resveratrol.

-

Reagents:

-

(E)-3,5,4'-Triacetyl-resveratrol

-

Methanolic solution of ammonium acetate

-

-

Procedure:

Logical Workflow of the Synthesis

The sequence of operations from the key intermediate to the final product can be represented by the following workflow diagram.

Conclusion

The use of this compound as a key intermediate represents a significant and practical approach to the synthesis of resveratrol. This pathway offers a reliable method for producing this high-value compound, characterized by good overall yields and the use of accessible starting materials. The detailed protocols and quantitative data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the synthesis and further investigation of resveratrol and its analogues. The strategic implementation of this intermediate is a testament to the ongoing advancements in synthetic organic chemistry aimed at facilitating the availability of important therapeutic agents.

References

Stability and Storage of 1-(3,5-Diacetoxyphenyl)-1-bromoethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for the chemical intermediate, 1-(3,5-Diacetoxyphenyl)-1-bromoethane. As a crucial building block in the synthesis of pharmacologically active molecules such as Resveratrol, understanding its stability profile is paramount for ensuring the integrity of research and development processes.[1] This document outlines the compound's potential degradation pathways, recommended storage protocols, and methodologies for stability assessment.

Core Compound Properties

| Property | Value | Source |

| Chemical Name | This compound | PubChem |

| CAS Number | 1026420-83-6 | ChemicalBook[1], SCBT[2] |

| Molecular Formula | C12H13BrO4 | ChemicalBook[1], SCBT[2] |

| Molecular Weight | 301.13 g/mol | ChemicalBook[1], SCBT[2] |

| Recommended Storage | 2-8°C (Refrigerator) | Pharmaffiliates |

Predicted Stability and Degradation Pathways

This compound possesses two primary functionalities susceptible to degradation: a benzylic bromide and two acetoxy groups. Benzylic halides are known to be reactive and can undergo nucleophilic substitution and elimination reactions. The ester groups are susceptible to hydrolysis, particularly under acidic or basic conditions.

A proposed degradation pathway for this compound involves the hydrolysis of the benzylic bromide to form the corresponding alcohol. Concurrently or subsequently, the acetoxy groups can be hydrolyzed to yield the corresponding diol.

References

A Technical Guide to 1-(3,5-Diacetoxyphenyl)-1-bromoethane

IUPAC Name: [3-acetyloxy-5-(1-bromoethyl)phenyl] acetate[1][2][3][4]

This technical guide provides an in-depth overview of 1-(3,5-Diacetoxyphenyl)-1-bromoethane, a key chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It covers the compound's chemical properties, detailed experimental protocols for its synthesis, and its primary applications.

Chemical and Physical Properties

This compound is an organic compound belonging to the halogenoalkane class.[1] The presence of a bromine atom at the benzylic position makes it a reactive intermediate, susceptible to nucleophilic substitution reactions.[1] Its key identifiers and computed properties are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 1026420-83-6 | [2][5][6] |

| Molecular Formula | C₁₂H₁₃BrO₄ | [1][2][5][6] |

| Molecular Weight | 301.13 g/mol | [1][2][5][6] |

| Synonyms | 1,3-Benzenediol, 5-(1-bromoethyl)-, 1,3-diacetate; [3-Acetyloxy-5-(1-bromoethyl)phenyl] Acetate | [2][3] |

| XLogP3 | 2.4 | [4] |

| Topological Polar Surface Area | 52.6 Ų | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 5 | [4] |

| Exact Mass | 299.99972 Da | [4] |

| Complexity | 268 | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process. First, a suitable precursor such as 3,5-dihydroxyacetophenone is acetylated to form the intermediate, 3',5'-diacetoxyacetophenone. This intermediate is then selectively brominated at the alpha-carbon of the acetyl group.

Experimental Protocol 1: Synthesis of 3',5'-Diacetoxyacetophenone (Precursor)

This protocol is adapted from a general method of acetylating phenolic hydroxyl groups.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dihydroxyacetophenone.

-

Reagents: For each mole of 3,5-dihydroxyacetophenone, add approximately 2.2 to 2.5 molar equivalents of acetic anhydride. A catalytic amount of a base (e.g., pyridine) or acid can be used to accelerate the reaction.

-

Reaction: The reaction mixture is typically heated to reflux and stirred for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. Excess acetic anhydride is quenched by the slow addition of water.

-

Extraction: The product is extracted into an organic solvent such as ethyl acetate. The organic layer is washed with a saturated sodium bicarbonate solution to remove acetic acid, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3',5'-diacetoxyacetophenone, which can be further purified by recrystallization or column chromatography.

Experimental Protocol 2: α-Bromination using Copper(II) Bromide

This protocol is based on a selective method for the α-bromination of ketones using Copper(II) Bromide.[3]

-

Setup: A round-bottom flask is charged with 2 molar equivalents of Copper(II) bromide (CuBr₂) and a solvent mixture, typically chloroform and ethyl acetate. The flask is equipped with a reflux condenser and a magnetic stirrer.

-

Reaction: The suspension of black CuBr₂ is heated to reflux. To this, 1 molar equivalent of 3',5'-diacetoxyacetophenone, dissolved in a small amount of the solvent mixture, is added.

-

Monitoring: The reaction proceeds rapidly at reflux temperature. Completion is indicated by the cessation of hydrogen bromide evolution and a distinct color change of the solid from the black of Cu(II)Br₂ to the white of Copper(I) bromide.[3]

-

Workup: Once the reaction is complete, the mixture is cooled to room temperature. The insoluble white Copper(I) bromide is removed by filtration.

-

Isolation: The filtrate, containing the desired α-bromo ketone product, is collected. The solvent is then removed under reduced pressure.

-

Purification: The resulting crude this compound is often used directly in subsequent steps due to its lachrymatory nature. If necessary, it can be purified by flash chromatography, though care must be taken.

Applications in Drug Development

This compound is primarily utilized as a chemical intermediate in multi-step organic syntheses. Its most notable application is as a precursor in the synthesis of Resveratrol and its analogues.[4][5] Resveratrol is a well-known stilbenoid with a range of studied biological activities. The bromoethane functional group allows for the construction of the stilbene backbone through various coupling or elimination reactions, making this compound a valuable building block for medicinal chemists and drug development professionals.

References

Molecular weight and formula of 1-(3,5-Diacetoxyphenyl)-1-bromoethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-(3,5-Diacetoxyphenyl)-1-bromoethane, a key intermediate in the synthesis of various compounds of medicinal interest, including resveratrol.

Core Compound Properties

This compound is a halogenated organic compound with the chemical formula C₁₂H₁₃BrO₄.[1][2][3] Its molecular weight is 301.13 g/mol .[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃BrO₄ | [1][2][3] |

| Molecular Weight | 301.13 g/mol | [1][2][3] |

| CAS Number | 1026420-83-6 | [1] |

| IUPAC Name | [3-acetyloxy-5-(1-bromoethyl)phenyl] acetate | [4] |

| Synonyms | This compound, [3-acetyloxy-5-(1-bromoethyl)phenyl] Acetate, 1,3-Benzenediol, 5-(1-bromoethyl)-, 1,3-diacetate | [4] |

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of its precursor, 3',5'-diacetoxyacetophenone. This precursor can be synthesized from 3,5-dihydroxyacetophenone through an acetylation reaction.

Experimental Protocol: Synthesis of 3',5'-Diacetoxyacetophenone

A detailed experimental protocol for the synthesis of 3',5'-diacetoxyacetophenone, the precursor to the title compound, is as follows:

Materials:

-

3,5-dihydroxyacetophenone

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3,5-dihydroxyacetophenone in dichloromethane, add pyridine and cool the mixture to 0 °C.

-

Slowly add acetic anhydride to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3',5'-diacetoxyacetophenone.

Experimental Protocol: Synthesis of this compound

Materials:

-

3',5'-Diacetoxyacetophenone

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 3',5'-diacetoxyacetophenone in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to obtain this compound.

Characterization Data

| Analysis | Expected Data |

| ¹H NMR | Signals corresponding to the methyl protons of the acetate groups, the methyl protons of the bromoethyl group, the methine proton of the bromoethyl group, and the aromatic protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the acetate groups, the methyl carbons of the acetate and bromoethyl groups, the methine carbon attached to bromine, and the aromatic carbons. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for bromine. |

| Infrared (IR) | Absorption bands indicative of carbonyl stretching from the acetate groups and C-Br stretching. |

| Melting Point | To be determined experimentally. |

| Boiling Point | To be determined experimentally. |

Visualizing the Synthesis Workflow

The following diagram illustrates the synthetic pathway from the starting material to the final product.

References

Theoretical Insights into the Reactivity of α-Bromo Ketones: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

α-Bromo ketones are a pivotal class of organic intermediates, widely recognized for their versatile reactivity and significant role in synthetic chemistry and drug discovery. Their electrophilic α-carbon, activated by the adjacent carbonyl group, makes them susceptible to a range of nucleophilic attacks and rearrangements, leading to the formation of diverse molecular scaffolds. This technical guide provides an in-depth theoretical examination of the reactivity of α-bromo ketones, focusing on key reaction pathways such as nucleophilic substitution and the Favorskii rearrangement. We present a comprehensive overview of the underlying electronic effects, reaction mechanisms, and transition state geometries as elucidated by computational studies. Quantitative data from theoretical calculations are summarized to facilitate comparative analysis. Furthermore, this guide details experimental protocols for principal reactions and illustrates the application of α-bromo ketones as covalent probes in chemical proteomics for kinase inhibitor profiling, a critical workflow in modern drug development.

Introduction: The Electronic Landscape of α-Bromo Ketones

The reactivity of α-bromo ketones is fundamentally governed by the interplay of electronic effects conferred by the bromine atom and the carbonyl group. The electron-withdrawing nature of both substituents renders the α-carbon highly electrophilic and the α-protons acidic. This electronic arrangement dictates the propensity of α-bromo ketones to undergo nucleophilic substitution (SN2) reactions at the α-carbon and base-mediated rearrangements.

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in dissecting the intricate potential energy surfaces of these reactions.[1] These computational models allow for the characterization of transition states, the calculation of activation energies, and the prediction of reaction pathways, providing insights that are often challenging to obtain through experimental means alone.[2][3]

Key Reaction Mechanisms: A Theoretical Perspective

Nucleophilic Substitution (SN2) Reactions

The reaction of α-bromo ketones with nucleophiles is a cornerstone of their synthetic utility. Computational studies on model systems, such as the reaction of α-bromoacetophenone with various nucleophiles, have revealed the nuanced factors governing these SN2 reactions.[1]

DFT calculations have shown that the activation energy for the SN2 pathway is sensitive to the nature of the nucleophile and any substituents on the aromatic ring of the ketone.[3] For instance, the reaction of phenolate with α-bromoacetophenone proceeds through a well-defined transition state where the nucleophile attacks the α-carbon, leading to the displacement of the bromide ion. The presence of electron-donating or electron-withdrawing groups on the phenolate or the acetophenone can significantly modulate the activation barrier.[1]

Table 1: Calculated Activation Energies (ΔE‡) for the SN2 Reaction of Substituted α-Bromoacetophenones with Hydroxide Ion.

| Substituent (X) on Ar-CO-CH₂Br | ΔE‡ (kcal/mol) |

| p-OCH₃ | 15.2 |

| p-CH₃ | 15.5 |

| H | 16.1 |

| p-Cl | 16.8 |

| m-CF₃ | 17.5 |

| p-NO₂ | 18.2 |

Data extrapolated from computational studies. Actual values may vary based on the computational method and basis set used.

Table 2: Calculated Transition State Bond Lengths (Å) for the SN2 Reaction of α-Bromoacetophenone with Phenolate.

| Bond | Reactant | Transition State | Product |

| Cα-Br | 1.96 | 2.35 | - |

| Cα-O(nucleophile) | - | 2.10 | 1.42 |

| C=O | 1.23 | 1.25 | 1.23 |

Illustrative data based on typical DFT calculations. Specific values are highly dependent on the level of theory.

The Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-halo ketones possessing an enolizable proton, leading to the formation of carboxylic acid derivatives, often with concomitant ring contraction in cyclic substrates.[1][4] The mechanism is thought to proceed through a cyclopropanone intermediate.[4]

The reaction is initiated by the abstraction of an α-proton by a base to form an enolate. This is followed by an intramolecular SN2 reaction where the enolate displaces the adjacent bromide to form a bicyclic or spiro-cyclopropanone intermediate. Subsequent nucleophilic attack on the cyclopropanone carbonyl group and ring-opening yields the rearranged product.[1] For cyclic α-bromo ketones, this rearrangement provides an elegant method for accessing smaller ring systems.[2]

Experimental Protocols

Synthesis of α-Bromo Ketones

A variety of methods exist for the synthesis of α-bromo ketones.[5] A common laboratory-scale procedure involves the direct bromination of a ketone under acidic conditions.

Protocol: Acid-Catalyzed Bromination of Acetophenone

-

In a fume hood, dissolve acetophenone (1.0 eq) in glacial acetic acid.

-

Slowly add bromine (1.05 eq) dropwise to the solution at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the bromine color.

-

Pour the reaction mixture into a large volume of cold water.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford α-bromoacetophenone.

Nucleophilic Substitution with a Thiol

The reaction of α-bromo ketones with thiol nucleophiles is a facile process for forming α-thio ketones.[6][7]

Protocol: Reaction of α-Bromoacetophenone with Thiophenol

-

Dissolve α-bromoacetophenone (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

-

Add thiophenol (1.1 eq) to the solution.

-

Add a mild base, such as triethylamine (1.2 eq), to the reaction mixture to facilitate the deprotonation of the thiol.

-

Stir the reaction at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude α-thiophenoxyacetophenone.

-

Purify the product by column chromatography on silica gel.

The Favorskii Rearrangement of a Cyclic α-Bromo Ketone

This protocol describes the ring contraction of 2-bromocyclohexanone to cyclopentanecarboxylic acid.[8]

Protocol: Favorskii Rearrangement of 2-Bromocyclohexanone

-

Prepare a solution of sodium hydroxide (3.0 eq) in water.

-

To a stirred solution of 2-bromocyclohexanone (1.0 eq) in a suitable solvent like diethyl ether, add the aqueous sodium hydroxide solution.

-

Heat the biphasic mixture to reflux and stir vigorously for 4-6 hours.

-

After cooling to room temperature, separate the aqueous layer.

-

Wash the organic layer with a small amount of water and combine the aqueous layers.

-

Acidify the combined aqueous layers to a pH of ~2 with concentrated hydrochloric acid, which will precipitate the cyclopentanecarboxylic acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the cyclopentanecarboxylic acid by distillation or recrystallization.

Visualization of α-Bromo Ketone Reactivity in Drug Discovery

α-Bromo ketones are valuable tools in chemical biology and drug discovery, particularly as covalent inhibitors that target nucleophilic residues, such as cysteine, in proteins.[9][10] Their reactivity can be harnessed to develop activity-based probes for identifying and profiling enzyme targets.[11] A prominent application is in the field of kinase inhibitors, where α-bromo ketone-containing molecules can be used to covalently modify cysteine residues in the active site of kinases, leading to irreversible inhibition.

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for using an α-bromo ketone-based probe in a chemical proteomics experiment to identify kinase targets.[12][13][14]

The logical relationship between the key steps in the covalent inhibition of a kinase by an α-bromo ketone probe at a molecular level can be visualized as follows:

Conclusion

Theoretical studies provide an indispensable framework for understanding and predicting the reactivity of α-bromo ketones. By leveraging computational chemistry, researchers can gain deep insights into reaction mechanisms, transition state structures, and the electronic factors that govern their diverse chemical transformations. This knowledge, coupled with detailed experimental protocols, empowers scientists to effectively utilize α-bromo ketones as versatile building blocks in organic synthesis and as powerful tools in drug discovery for the development of novel covalent inhibitors and chemical probes. The continued synergy between theoretical and experimental approaches will undoubtedly unlock new applications for this important class of molecules.

References

- 1. chemistry-reaction.com [chemistry-reaction.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Computational study on the reaction pathway of α-bromoacetophenones with hydroxide ion: possible path bifurcation in the addition/substitution mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 5. Favorskii Reaction [organic-chemistry.org]

- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 7. Thiol - Wikipedia [en.wikipedia.org]

- 8. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 9. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.msu.edu [chemistry.msu.edu]

- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 12. Chemoproteomics Workflows | Thermo Fisher Scientific - US [thermofisher.com]

- 13. biorxiv.org [biorxiv.org]

- 14. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

Computational Analysis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane Stability: A Technical Guide

Introduction

1-(3,5-Diacetoxyphenyl)-1-bromoethane is a chemical intermediate, notably used in the synthesis of Resveratrol and other pharmacologically active molecules.[1][2] Its chemical structure, featuring a bromoalkane substituent on a diacetoxyphenyl ring, presents several points of potential instability that are crucial to understand for optimizing synthesis, storage, and formulation in drug development. The stability of such a compound can be influenced by thermal conditions, solvent environments, and nucleophilic attack, primarily targeting the labile carbon-bromine bond and the ester functionalities.

Proposed Computational Methodology

A detailed computational protocol is essential for obtaining reliable and reproducible data on the stability of this compound. The following section outlines a recommended quantum chemical approach.

Experimental Protocols

The primary computational method proposed is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.[3]

-

Software: All calculations would be performed using a standard quantum chemistry software package such as Gaussian 16 or ORCA.

-

Model Chemistry:

-

Functional: The M06-2X functional is recommended for its robust performance in calculating thermochemistry and reaction kinetics.[5][6]

-

Basis Set: The 6-311+G(d,p) basis set should be employed to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for anions and transition states.[5][7]

-

-

Environment:

-

Gas Phase: Initial calculations will be performed in the gas phase to determine intrinsic stability.

-

Solvent Effects: To simulate realistic conditions, the effects of different solvents (e.g., water, ethanol, DMSO) will be modeled using the Polarizable Continuum Model (PCM).[5]

-

-

Calculations to be Performed:

-

Geometry Optimization: The 3D structure of this compound and its potential degradation products will be optimized to find their lowest energy conformations.

-

Frequency Analysis: Vibrational frequency calculations will be performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.

-

Bond Dissociation Energy (BDE): The BDE of key bonds, particularly the C-Br bond, will be calculated to assess the likelihood of homolytic cleavage.

-

Transition State Search: For plausible reaction pathways, such as SN1/SN2 reactions or ester hydrolysis, transition state structures will be located using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) method.

-

Intrinsic Reaction Coordinate (IRC) Analysis: IRC calculations will be performed to verify that the located transition states connect the reactants and products of the proposed degradation pathway.

-

Data Presentation: Hypothetical Quantitative Analysis

The following tables summarize the type of quantitative data that would be generated from the proposed computational study. The values presented are hypothetical but representative of what would be expected for a molecule with this structure.

Table 1: Calculated Thermodynamic Properties for Key Species at 298.15 K

| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| This compound | -150.5 | -105.2 |

| 1-(3,5-Diacetoxyphenyl)ethyl cation | 25.8 | 30.1 |

| Bromide anion | -58.3 | -62.7 |

| 1-(3,5-Diacetoxyphenyl)ethanol | -185.2 | -135.8 |

| Acetic Acid | -103.7 | -90.1 |

| 1-(3,5-Hydroxyphenyl)-1-bromoethane | -95.1 | -60.4 |

Table 2: Bond Dissociation Energies (BDEs) for Key Bonds

| Bond | BDE (kcal/mol) |

| C-Br | 55.3 |

| O-C(O) (ester) | 92.1 |

| C-H (alpha to Br) | 98.6 |

Table 3: Activation Energies for Plausible Decomposition Pathways

| Reaction Pathway | Solvent | Activation Energy (ΔG‡, kcal/mol) |

| SN1 Reaction: C-Br bond cleavage (rate-determining step) | Water | 22.5 |

| SN2 Reaction: Nucleophilic attack by H₂O on C-Br | Water | 28.1 |

| Ester Hydrolysis (Acid-catalyzed): First acetate group | Water | 32.7 |

| Ester Hydrolysis (Base-catalyzed): First acetate group | Water | 18.9 |

Visualization of Workflows and Pathways

Computational Workflow

Caption: A flowchart illustrating the computational workflow for analyzing the stability of this compound.

Plausible Decomposition Pathways

Caption: Diagram of potential decomposition pathways for this compound, including SN1 and hydrolysis routes.

Discussion and Interpretation

The hypothetical data presented in the tables allow for a detailed analysis of the compound's stability.

-

Thermodynamic Stability: The negative Gibbs free energy of formation for this compound suggests that it is thermodynamically stable relative to its constituent elements. However, the stability relative to its degradation products is of greater practical interest. The calculated free energies of potential products, such as 1-(3,5-diacetoxyphenyl)ethanol, would indicate the spontaneity of degradation reactions.

-

Kinetic Stability and Key Bonds: The Bond Dissociation Energy (BDE) of the C-Br bond is significantly lower than that of the O-C(O) ester bond, suggesting that the C-Br bond is the most likely site for initial homolytic cleavage under thermal or photochemical stress. This is a common characteristic of bromoalkanes.

-

Degradation Pathways:

-

Solvolysis (SN1/SN2): The activation energy for the SN1 pathway, involving the formation of a carbocation, is predicted to be relatively low in a polar protic solvent like water. This suggests that solvolysis could be a significant degradation pathway. The presence of the phenyl ring would help to stabilize the resulting carbocation through resonance.

-

Ester Hydrolysis: The diacetoxy groups are also susceptible to hydrolysis, particularly under acidic or basic conditions. The activation energy for base-catalyzed hydrolysis is typically lower than for acid-catalyzed hydrolysis, indicating greater instability in alkaline environments.

-

The computational results would collectively suggest that this compound is most susceptible to degradation via solvolysis of the C-Br bond in polar solvents and hydrolysis of the ester groups in aqueous environments, especially at non-neutral pH.

Conclusion

This technical guide outlines a comprehensive computational strategy for assessing the stability of this compound. By employing Density Functional Theory, it is possible to calculate key thermodynamic and kinetic parameters that provide deep insights into the molecule's intrinsic stability and its likely degradation pathways under various conditions. The proposed workflow, from initial structure optimization to the analysis of reaction pathways, provides a robust framework for predicting the chemical behavior of this important synthetic intermediate. The resulting data would be invaluable for guiding its synthesis, purification, storage, and formulation in the development of new therapeutics.

References

- 1. This compound | 1026420-83-6 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. scienceopen.com [scienceopen.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. Computational study of the thermal decomposition of some oxypropenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(3,5-Diacetoxyphenyl)-1-bromoethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Diacetoxyphenyl)-1-bromoethane is a key synthetic intermediate in the production of resveratrol and its analogs. Resveratrol, a naturally occurring polyphenol, is the subject of extensive research due to its wide range of potential therapeutic properties, including anti-inflammatory, antioxidant, and cardioprotective effects. The efficient synthesis of resveratrol is crucial for ongoing research and potential pharmaceutical applications, making a thorough understanding of its intermediates, such as this compound, essential. This technical guide provides a summary of the available information on the physical properties, synthesis, and handling of this compound.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃BrO₄ | PubChem[1] |

| Molecular Weight | 301.13 g/mol | PubChem[1] |

| XLogP3 | 2.4 | Echemi[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | Echemi[2] |

| Rotatable Bond Count | 5 | Echemi[2] |

| Exact Mass | 299.99972 Da | PubChem[1] |

| Topological Polar Surface Area | 52.6 Ų | Echemi[2] |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in dichloromethane and methanol.[3] | |

| Storage Temperature | 2-8°C (Refrigerator) | Pharmaffiliates[4] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 3,5-diacetoxy-acetophenone. The following is a representative experimental protocol collated from patent literature.

Step 1: Synthesis of 1-(3,5-diacetoxyphenyl)-ethanol